![molecular formula C16H26N2O3 B101435 N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide CAS No. 19343-17-0](/img/structure/B101435.png)
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide, commonly known as CORM-3, is a carbon monoxide-releasing molecule that has been extensively studied for its potential therapeutic applications. CORM-3 has gained significant attention due to its unique ability to deliver controlled amounts of carbon monoxide, a gas with potent anti-inflammatory and cytoprotective properties.
Mechanism of Action
The mechanism of action of CORM-3 is complex and involves the release of carbon monoxide, which activates various signaling pathways in cells. Carbon monoxide is a gas that is produced endogenously in the body and has potent anti-inflammatory and cytoprotective properties. CORM-3 delivers controlled amounts of carbon monoxide, which activates the heme oxygenase-1 pathway, leading to the production of biliverdin, bilirubin, and carbon monoxide. These molecules have potent anti-inflammatory, antioxidant, and cytoprotective effects.
Biochemical and Physiological Effects
CORM-3 has been shown to have numerous biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. In addition, CORM-3 has been shown to have cytoprotective effects by activating the heme oxygenase-1 pathway, leading to the production of biliverdin, bilirubin, and carbon monoxide. These molecules have potent antioxidant and anti-inflammatory effects and protect cells from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
CORM-3 has several advantages for lab experiments, including its ability to deliver controlled amounts of carbon monoxide, its high purity, and its stability. However, CORM-3 also has some limitations, including its potential toxicity and the need for specialized equipment to handle and administer the molecule.
Future Directions
The potential therapeutic applications of CORM-3 are vast and include the treatment of various inflammatory diseases, ischemia-reperfusion injury, and cancer. Future research should focus on further elucidating the mechanisms of action of CORM-3, optimizing its delivery and dosing, and exploring its potential use in combination with other therapies. In addition, further studies are needed to assess the safety and efficacy of CORM-3 in humans.
Synthesis Methods
CORM-3 can be synthesized using a variety of methods, including the reaction of 4-bromo-3,5-dimethylphenol with 2-amino-2-methyl-1-propanol in the presence of potassium carbonate, followed by acetylation of the resulting product with acetic anhydride. Another method involves the reaction of 4-bromo-3,5-dimethylphenol with 2-amino-2-methyl-1-propanol in the presence of cesium carbonate, followed by acetylation with acetic anhydride. Both methods result in the formation of CORM-3 with high yields and purity.
Scientific Research Applications
CORM-3 has been extensively studied for its potential therapeutic applications in various disease states, including inflammation, ischemia-reperfusion injury, and cancer. Inflammation is a key component of many diseases, including rheumatoid arthritis, Crohn's disease, and atherosclerosis. CORM-3 has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, CORM-3 has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation. Finally, CORM-3 has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.
properties
CAS RN |
19343-17-0 |
|---|---|
Product Name |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide |
Molecular Formula |
C16H26N2O3 |
Molecular Weight |
294.39 g/mol |
IUPAC Name |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide |
InChI |
InChI=1S/C16H26N2O3/c1-10(2)17-8-15(20)9-21-16-11(3)6-14(7-12(16)4)18-13(5)19/h6-7,10,15,17,20H,8-9H2,1-5H3,(H,18,19) |
InChI Key |
DYIXWUWIDRWXMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(CNC(C)C)O)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(CNC(C)C)O)C)NC(=O)C |
synonyms |
N-[3,5-Dimethyl-4-(2-hydroxy-3-isopropylaminopropoxy)phenyl]acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





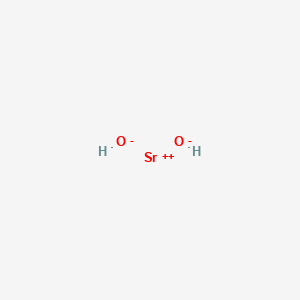
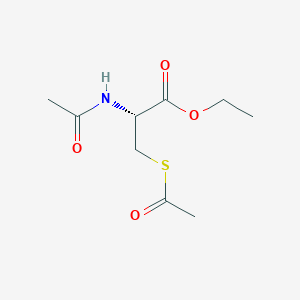
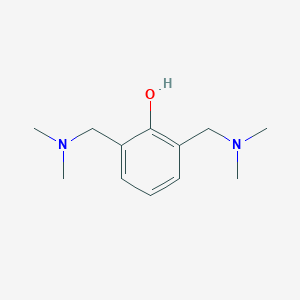
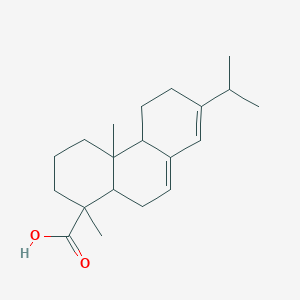
![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)

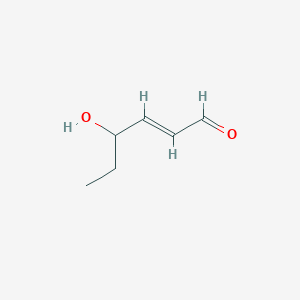
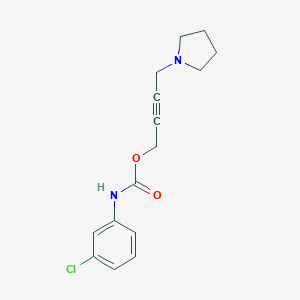
![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)

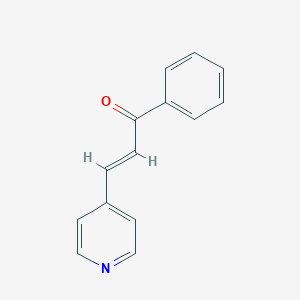
![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)